Polylysine

Beschreibung

Eigenschaften

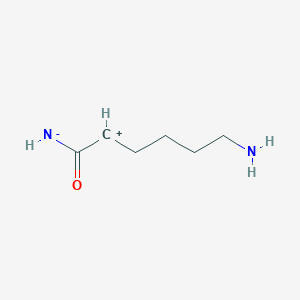

Molekularformel |

C6H12N2O |

|---|---|

Molekulargewicht |

128.17 g/mol |

IUPAC-Name |

6-aminohexanoylazanide |

InChI |

InChI=1S/C6H12N2O/c7-5-3-1-2-4-6(8)9/h4H,1-3,5,7H2,(H-,8,9) |

InChI-Schlüssel |

NSFPJVJQYCOMBV-UHFFFAOYSA-N |

SMILES |

C(CCN)C[CH+]C(=O)[NH-] |

Kanonische SMILES |

C(CCN)C[CH+]C(=O)[NH-] |

Synonyme |

Epsilon Polylysine Epsilon-Polylysine Poly-(Alpha-L-Lysine) Polylysine |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Core Antimicrobial Mechanism of ε-Polylysine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epsilon-polylysine (ε-PL) is a naturally occurring cationic polypeptide synthesized by certain strains of Streptomyces. Comprising 25 to 35 L-lysine residues linked by peptide bonds between the α-carboxyl and ε-amino groups, ε-PL is recognized for its broad-spectrum antimicrobial activity against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, yeasts, and fungi.[1][2][3][4] Its designation as a Generally Recognized as Safe (GRAS) substance by the U.S. Food and Drug Administration underscores its potential in food preservation and various biomedical applications.[1][5] This technical guide provides an in-depth exploration of the core antimicrobial mechanism of action of ε-polylysine, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes.

Primary Mechanism of Action: Disruption of the Bacterial Cell Envelope

The primary and most critical antimicrobial action of ε-polylysine is the disruption of the bacterial cell envelope, a process initiated by electrostatic interactions and culminating in compromised membrane integrity and cell death.[2][6]

Electrostatic Adsorption to the Cell Surface

As a polycationic peptide with an isoelectric point of approximately 9.0, ε-polylysine carries a strong positive charge in physiological environments.[1][4] This inherent positive charge drives its initial interaction with the negatively charged components of the bacterial cell surface.[2][7]

-

In Gram-negative bacteria , the initial binding target is the lipopolysaccharide (LPS) layer of the outer membrane.[4][5][8]

-

In Gram-positive bacteria , ε-polylysine interacts with negatively charged teichoic acids and other anionic polymers within the peptidoglycan layer.

Studies have shown that chemical modification of the amino groups of ε-polylysine significantly reduces its antibacterial activity, confirming the crucial role of its cationic nature in the initial binding step.[9][10]

Outer Membrane Permeabilization and Disruption (Gram-Negative Bacteria)

Following the initial electrostatic binding to the LPS, ε-polylysine effectively displaces divalent cations (Mg²⁺ and Ca²⁺) that are essential for stabilizing the LPS structure. This displacement leads to the disruption and stripping of the LPS layer, increasing the permeability of the outer membrane to ε-polylysine and other molecules.[4][5][8]

Cytoplasmic Membrane Damage: The "Carpet-Like" Mechanism

Once ε-polylysine traverses the outer membrane (in Gram-negative bacteria) or the peptidoglycan layer (in Gram-positive bacteria), it interacts with the cytoplasmic membrane. The prevailing model for this interaction is the "carpet-like" mechanism.[1][8] This model proposes that ε-polylysine monomers accumulate on the surface of the cytoplasmic membrane, forming a "carpet" that disrupts the phospholipid bilayer in a detergent-like manner.[1][8] This leads to:

-

Increased membrane fluidity and permeability.

-

Formation of transient pores or micelles. [8]

-

Leakage of intracellular components , including ions, ATP, metabolites, proteins, and nucleic acids.[6][11]

-

Dissipation of the membrane potential.

This extensive damage to the cytoplasmic membrane is the primary cause of cell death.

Secondary and Intracellular Mechanisms of Action

While membrane disruption is the primary lethal event, evidence suggests that ε-polylysine also exerts secondary effects within the bacterial cell, contributing to its overall antimicrobial efficacy.

Inhibition of Metabolic Pathways

ε-Polylysine has been shown to inhibit key metabolic pathways, further compromising bacterial viability. Studies on Staphylococcus aureus have demonstrated that ε-polylysine can inhibit the Embden-Meyerhof-Parnas (glycolysis) pathway and the tricarboxylic acid (TCA) cycle.[12] This is evidenced by the decreased activity of key enzymes such as hexokinase, succinate dehydrogenase, and aconitase following ε-polylysine treatment.[12]

Induction of Oxidative Stress

Treatment with ε-polylysine has been correlated with an increase in intracellular reactive oxygen species (ROS).[13] This oxidative stress can lead to damage of vital cellular components, including lipids, proteins, and DNA. In Escherichia coli O157:H7, for instance, the expression of genes involved in the oxidative stress response, such as sodA and oxyR, was significantly upregulated after exposure to ε-polylysine.[13]

Interaction with Intracellular Components

The cationic nature of ε-polylysine facilitates its interaction with anionic intracellular molecules. There is evidence of ε-polylysine interacting with and aggregating nucleic acids (DNA and RNA).[2][14] Furthermore, ε-polylysine treatment has been shown to affect the expression of genes involved in the SOS DNA damage response, such as recA and lexA.[13]

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy of ε-polylysine is commonly quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the agent that prevents visible growth of a microorganism.

| Microorganism | Type | MIC (mg/L or µg/mL) | Reference |

| Escherichia coli O157:H7 | Gram-negative | 2 - 4 | [15] |

| Escherichia coli | Gram-negative | 50 | [2] |

| Escherichia coli K-12 | Gram-negative | 74 | [1] |

| Salmonella enterica | Gram-negative | 16 | [2] |

| Pseudomonas aeruginosa | Gram-negative | < 3 | [2] |

| Pseudomonas aeruginosa (MDR) | Gram-negative | 8 - 64 | [16] |

| Klebsiella pneumoniae (MDR) | Gram-negative | 16 - 32 | [16] |

| Staphylococcus aureus | Gram-positive | 12 | [2] |

| Bacillus subtilis | Gram-positive | 3 | [2] |

| Bacillus cereus | Gram-positive | 50 | [2] |

| Listeria monocytogenes | Gram-positive | 125 | [17] |

| Listeria innocua | Gram-positive | 750 | [1] |

| Saccharomyces cerevisiae | Yeast | 50 | [2] |

| Candida albicans | Yeast | 250 | [2] |

| Aspergillus brasiliensis | Fungi | 250 | [2] |

Note: MIC values can vary depending on the specific strain, culture conditions, and assay methodology.

Key Experimental Protocols

The elucidation of ε-polylysine's mechanism of action has been facilitated by a range of biophysical and microbiological techniques.

Determination of Minimum Inhibitory Concentration (MIC)

-

Protocol: The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.[18]

-

A two-fold serial dilution of ε-polylysine is prepared in a suitable growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Each well is inoculated with a standardized suspension of the test microorganism (e.g., 5 x 10⁵ CFU/mL).

-

Positive (no ε-polylysine) and negative (no bacteria) controls are included.

-

The plate is incubated under appropriate conditions (e.g., 24 hours at 37°C).

-

The MIC is determined as the lowest concentration of ε-polylysine at which no visible growth (turbidity) is observed.

-

Assessment of Cell Membrane Integrity

-

Protocol: Propidium iodide (PI) staining followed by fluorescence microscopy or flow cytometry is a common method to assess membrane permeabilization.[1][5]

-

Bacterial cells are treated with varying concentrations of ε-polylysine (e.g., 0.5x MIC, 1x MIC, 2x MIC) for a defined period.

-

Untreated and heat-killed cells serve as negative and positive controls, respectively.

-

The cells are washed and resuspended in a suitable buffer.

-

Propidium iodide, a fluorescent dye that cannot penetrate intact cell membranes, is added to the cell suspensions.

-

The samples are incubated in the dark.

-

The fluorescence of the samples is measured. An increase in fluorescence indicates that PI has entered the cells through a compromised membrane and intercalated with DNA, signifying a loss of membrane integrity.

-

Visualization of Morphological Changes

-

Protocol: Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the effects of ε-polylysine on bacterial cell morphology.[1][13]

-

AFM:

-

Bacterial cells are immobilized on a suitable substrate (e.g., a coverslip coated with an adhesive like Cell-TAK).

-

The immobilized cells are treated with different concentrations of ε-polylysine.

-

After incubation, the cells are washed and imaged using an AFM to observe changes in surface topography, such as membrane ruffling, blebbing, or lysis.

-

-

TEM:

-

Bacterial suspensions are treated with ε-polylysine.

-

The cells are fixed (e.g., with glutaraldehyde), post-fixed (e.g., with osmium tetroxide), dehydrated, and embedded in resin.

-

Ultrathin sections are cut, stained with heavy metals (e.g., uranyl acetate and lead citrate), and examined with a TEM to visualize internal structural changes, such as cytoplasmic condensation and membrane detachment.

-

-

Conclusion

The antimicrobial mechanism of ε-polylysine is a multi-faceted process primarily driven by its cationic nature. The initial electrostatic attraction to the negatively charged bacterial cell surface, followed by a "carpet-like" disruption of the cytoplasmic membrane, represents the core lethal action. This leads to increased membrane permeability, leakage of essential intracellular contents, and ultimately, cell death. Secondary mechanisms, including the inhibition of cellular metabolism, induction of oxidative stress, and interaction with intracellular components, further contribute to its potent and broad-spectrum antimicrobial activity. A thorough understanding of these mechanisms is paramount for optimizing its application in food safety, clinical settings, and the development of novel antimicrobial strategies.

References

- 1. The Antimicrobial Mechanism of Action of Epsilon-Poly-l-Lysine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Features of ε-Polylysine / Antimicrobial, aggregation, adsorption, dispersion [jnc-corp.co.jp]

- 3. Recent advances in microbial ε-poly-L-lysine fermentation and its diverse applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. The antimicrobial mechanism of action of epsilon-poly-l-lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Dietary ε-Polylysine Affects on Gut Microbiota and Plasma Metabolites Profiling in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. ANTIMICROBIAL ACTION OF ε-POLY-L-LYSINE [jstage.jst.go.jp]

- 10. Antimicrobial action of epsilon-poly-L-lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of ɛ-Polylysine on Pseudomonas Aeruginosa and Aspergillus Fumigatus Biofilm In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Antibacterial activity and mechanism of action of ε-poly-L-lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Nano-complexation of ε-poly-l-lysine with DNA: Improvement of antimicrobial activity under high phosphate conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antimicrobial, antioxidant, and antitumor activity of epsilon-poly-L-lysine and citral, alone or in combination - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Antimicrobial and Antibiofilm Effect of ε-Polylysine against Salmonella Enteritidis, Listeria monocytogenes, and Escherichia coli in Tryptic Soy Broth and Chicken Juice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antibacterial activity of epsilon-poly-l-lysine produced by Stenotrophomonas maltophilia HS4 and Paenibacillus polymyxa HS5, alone and in combination with bacteriophages - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into Poly-L-lysine vs. Poly-D-lysine for Enhanced Cell Culture

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of cell culture, achieving optimal cell adhesion to culture surfaces is paramount for successful experimentation, influencing cell growth, differentiation, and overall viability. For decades, poly-lysine, a synthetic polymer of the amino acid lysine, has been a cornerstone for promoting cell attachment, particularly for fastidious cell types such as neurons and transfected cell lines. This guide delves into the nuances of the two enantiomeric forms of poly-lysine—Poly-L-lysine (PLL) and Poly-D-lysine (PDL)—providing a comprehensive comparison to aid researchers in selecting the appropriate substrate for their specific cell culture needs.

Core Principles: The Mechanism of Poly-lysine Action

Both PLL and PDL facilitate cell adhesion through a straightforward yet effective mechanism: electrostatic interaction.[1] The polymer, rich in positively charged amino groups, is adsorbed onto the negatively charged surface of tissue culture plastic or glass.[2] This creates a net positive surface charge that attracts the negatively charged components of the cell membrane, such as sialic acid residues and proteoglycans, thereby promoting cell attachment.[2][3] This non-specific binding mechanism is a key differentiator from biologically active coatings like fibronectin or laminin, which engage specific cell surface receptors (integrins) to trigger intracellular signaling cascades.[1] As synthetic molecules, both PLL and PDL are free from animal-derived contaminants and do not inherently stimulate biological activity within the cells.[2][4]

The Decisive Difference: Enzymatic Stability

The fundamental distinction between PLL and PDL lies in their stereochemistry and, consequently, their susceptibility to enzymatic degradation.

-

Poly-L-lysine (PLL) is composed of the naturally occurring L-isomer of lysine.[5] As such, it can be recognized and degraded by proteases secreted by certain cell types.[5][6] This enzymatic breakdown can lead to a loss of the adhesive coating over time, potentially causing cell detachment, which is particularly problematic in long-term cultures.[7]

-

Poly-D-lysine (PDL) is synthesized from the non-naturally occurring D-isomer of lysine.[7] This structural difference renders it resistant to degradation by cellular proteases.[7][8] Consequently, PDL provides a more stable and durable adhesive surface, making it the preferred choice for long-term experiments, sensitive cell lines, or cells known for high proteolytic activity.[7][8]

Comparative Analysis: PLL vs. PDL

To facilitate a clear understanding of their respective properties and applications, the following table summarizes the key characteristics of Poly-L-lysine and Poly-D-lysine.

| Feature | Poly-L-lysine (PLL) | Poly-D-lysine (PDL) |

| Structure | Polymer of the natural L-lysine enantiomer. | Polymer of the non-natural D-lysine enantiomer. |

| Mechanism of Action | Electrostatic interaction between the positively charged polymer and the negatively charged cell membrane. | Electrostatic interaction between the positively charged polymer and the negatively charged cell membrane. |

| Enzymatic Stability | Susceptible to degradation by cellular proteases.[5][6] | Resistant to enzymatic degradation.[7][8] |

| Culture Duration | Best suited for short- to medium-term cultures.[9] | Ideal for long-term cultures.[7] |

| Cell Type Suitability | Broad applicability for various cell types in short-term applications. | Preferred for sensitive cell types, primary neurons, and cells with high proteolytic activity.[7] |

| Potential for Cytotoxicity | Some studies suggest potential toxicity at high concentrations or with low molecular weight polymers.[10] | Generally considered less cytotoxic due to its stability. |

| Cost | Generally less expensive. | Typically more expensive. |

Visualizing the Fundamentals

To further elucidate the concepts discussed, the following diagrams illustrate the chemical structures, the mechanism of cell adhesion, and a generalized workflow for coating cell culture surfaces.

Caption: Chemical structures of the repeating units of Poly-L-lysine and Poly-D-lysine.

Caption: Electrostatic interaction driving cell adhesion to poly-lysine coated surfaces.

Caption: A generalized experimental workflow for coating cell culture surfaces with poly-lysine.

Experimental Protocols

Precise coating protocols can vary depending on the specific poly-lysine product, its molecular weight, and the cell type being cultured. However, the following provides a general and widely used methodology for coating cell culture dishes or coverslips.

Materials:

-

Poly-L-lysine or Poly-D-lysine (typically with a molecular weight range of 70,000-150,000 Da)

-

Sterile, tissue culture grade water or phosphate-buffered saline (PBS)

-

Sterile cell culture plates, flasks, or coverslips

-

Sterile pipettes and tubes

-

Laminar flow hood

Protocol 1: Standard Coating Procedure

-

Reconstitution: If starting from a powder, dissolve the poly-lysine in sterile, tissue culture grade water to a stock concentration of 1 mg/mL. For a working solution, dilute the stock solution to 0.1 mg/mL with sterile water or PBS. Ready-to-use solutions are also commercially available.

-

Coating: In a laminar flow hood, add a sufficient volume of the 0.1 mg/mL poly-lysine solution to completely cover the culture surface. A common recommendation is to use 1 mL per 25 cm² of surface area.

-

Incubation: Incubate the culture vessel at room temperature for 5 to 60 minutes. Gently rock the vessel to ensure an even coating.

-

Aspiration: Carefully aspirate the poly-lysine solution from the culture vessel.

-

Rinsing: Thoroughly rinse the surface two to three times with sterile, tissue culture grade water or PBS to remove any unbound poly-lysine.

-

Drying: Allow the coated surface to dry completely in the laminar flow hood for at least 2 hours before introducing cells and medium. Coated plates can often be stored at room temperature for future use.

Protocol 2: Coating Coverslips for Microscopy

-

Place sterile coverslips in a sterile petri dish.

-

Add enough 0.1 mg/mL poly-lysine solution to fully submerge the coverslips.

-

Incubate for 30-60 minutes at room temperature.

-

Aspirate the poly-lysine solution.

-

Wash the coverslips three times with sterile water.

-

Allow the coverslips to dry completely in a sterile environment.

-

The coated coverslips can be stored at room temperature for up to a month before use.

Note: It is crucial to optimize the coating conditions, including concentration and incubation time, for each specific cell line and application to achieve the best results.

Concluding Remarks

The choice between Poly-L-lysine and Poly-D-lysine is a critical consideration in cell culture experimental design. While both effectively promote cell adhesion through electrostatic interactions, the superior enzymatic stability of PDL makes it the more robust and reliable option for long-term cultures and for cell lines with significant proteolytic activity. For short-term applications where cost is a consideration, PLL remains a viable and effective choice. By understanding the fundamental differences and following established protocols, researchers can leverage these synthetic substrates to significantly improve the quality and reproducibility of their cell culture experiments.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. biomat.it [biomat.it]

- 3. researchgate.net [researchgate.net]

- 4. coleparmer.com [coleparmer.com]

- 5. pediaa.com [pediaa.com]

- 6. What is the difference between PLL and PDL for surface coating? | AAT Bioquest [aatbio.com]

- 7. wpiinc.com [wpiinc.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Poly-l-lysine-caused cell adhesion induces pyroptosis in ... [degruyterbrill.com]

The Critical Role of Polylysine Molecular Weight in Neuronal Cell Culture: An In-depth Technical Guide

For researchers, scientists, and drug development professionals, establishing robust and reproducible neuronal cell cultures is paramount. A foundational step in this process is the effective coating of culture surfaces to promote neuronal attachment, survival, and growth. Polylysine, a synthetic polymer of the amino acid lysine, is a widely used coating agent due to its ability to create a positively charged surface that facilitates the adhesion of negatively charged neurons through electrostatic interactions.

This technical guide delves into the nuances of using this compound, with a specific focus on the impact of its molecular weight on neuronal cell culture outcomes. It provides a comprehensive overview of the available data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.

Data Presentation: Impact of this compound Molecular Weight and Concentration

The choice between Poly-D-Lysine (PDL) and Poly-L-Lysine (PLL) and the selection of the appropriate molecular weight are critical variables that can significantly influence neuronal cell behavior. While both are effective, PDL is often preferred for long-term cultures as it is resistant to degradation by cellular proteases.[1][2] Higher molecular weight this compound provides more binding sites per molecule, which can enhance cell attachment.[3][4] However, an excessively "sticky" surface might impede neurite outgrowth.[3] The optimal conditions are cell-type dependent and should be empirically determined.

| This compound Type | Molecular Weight (kDa) | Concentration | Key Observations | Source(s) |

| Poly-D-Lysine (PDL) | 50 - 150 | 50 µg/mL | Ideal for neuronal culture applications, promoting cell attachment, differentiation, maturation, and survival. | [5][6] |

| Poly-D-Lysine (PDL) | 70 - 150 | 1, 5, 10, 20, 40 µg/mL | Used for primary cortical neuron cultures; covalent binding of PDL to the substrate can enhance neuronal network development and synaptic activity compared to simple adsorption. | [7][8] |

| Poly-D-Lysine (PDL) | >300 | Not specified | May provide more attachment sites, but could potentially lead to poor neurite outgrowth if the substrate is too "sticky". | [3] |

| Poly-L-Lysine (PLL) | 70 - 150 | 0.1 mg/mL | A common molecular weight range that balances viscosity for easy handling with a sufficient number of binding sites for cell attachment. | [4] |

| Poly-L-Lysine (PLL) | 150 - 300 | 0.5-1 mL of a 0.1 mg/mL solution to coat 25 cm² | Recommended for promoting cell adhesion. | [9] |

| Poly-L-Lysine (PLL) | 30 - 70 | Not specified | Lower molecular weight is less viscous. | [4] |

| Poly-L-Lysine (PLL) | >300 | Not specified | Higher molecular weight offers more binding sites per molecule. | [4] |

Mechanism of Action: Electrostatic Interaction

The primary mechanism by which this compound promotes neuronal adhesion is through non-specific electrostatic interactions.[5][10] The polymer's positively charged amino groups interact with the negatively charged components of the neuronal cell membrane, such as sialic acid residues and phospholipids. This creates a strong adhesive force, anchoring the cells to the culture surface.[1][2]

Diagram 1: Mechanism of this compound-mediated neuronal cell adhesion.

Experimental Protocols

Below are detailed methodologies for coating culture surfaces with Poly-D-Lysine and Poly-L-Lysine. It is crucial to perform these steps aseptically in a laminar flow hood.

Protocol 1: Poly-D-Lysine (PDL) Coating for Primary Neurons

This protocol is adapted from manufacturer recommendations and published studies.[5][7][11]

Materials:

-

Poly-D-Lysine hydrobromide (MW 70-150 kDa)

-

Sterile, tissue culture grade water or DPBS (without calcium and magnesium)

-

Culture vessels (e.g., plates, flasks, or coverslips)

Procedure:

-

Reconstitution: Prepare a stock solution of PDL at 1 mg/mL in sterile water. For a working solution of 50 µg/mL, dilute the stock solution 1:20 in sterile DPBS.[5] Some protocols suggest dissolving PDL directly to the final concentration in sterile water.[11]

-

Coating: Add a sufficient volume of the PDL working solution to completely cover the culture surface. For example, use 0.5 mL for each well of a 24-well plate.[11]

-

Incubation: Incubate the culture vessel at room temperature (15-25°C) for at least 1 hour.[5] Some protocols suggest incubation for 2 hours or overnight at 2-8°C.[11]

-

Aspiration: Carefully aspirate the PDL solution from the culture vessel.

-

Rinsing: Rinse the surface thoroughly 2-3 times with a large volume of sterile water or PBS.[5][11] This step is critical as residual this compound can be toxic to cells.[12]

-

Drying: Allow the coated surface to dry completely in a sterile environment (e.g., in the laminar flow hood) for at least 2 hours before plating cells.[4][13] Alternatively, the vessel can be left with the final rinse solution until use.[11]

-

Storage: Coated vessels can be stored at 2-8°C for up to 2 weeks if not used immediately.[11]

Protocol 2: Poly-L-Lysine (PLL) Coating

This protocol is a general guideline based on common practices.[4][13]

Materials:

-

Poly-L-Lysine hydrobromide (MW 70-150 kDa or 150-300 kDa)

-

Sterile, tissue culture grade water or PBS

-

Culture vessels

Procedure:

-

Reconstitution: Prepare a 0.1 mg/mL working solution of PLL in sterile water or PBS.[4]

-

Coating: Add the PLL solution to the culture surface, ensuring it is completely covered (e.g., 1 mL per 25 cm²).[4]

-

Incubation: Incubate for 5-15 minutes at room temperature.[4][13]

-

Aspiration: Remove the PLL solution by aspiration.

-

Rinsing: Thoroughly rinse the surface twice with sterile water or PBS.[14]

-

Drying: Let the surface dry for at least 2 hours before introducing cells and medium.

-

Usage: The coated surface is now ready for cell plating.

Experimental Workflow

The following diagram illustrates a typical workflow for utilizing this compound-coated surfaces in neuronal cell culture experiments.

Diagram 2: General workflow for neuronal culture on this compound.

Conclusion

The selection of the appropriate molecular weight of this compound is a critical parameter for the successful culture of neuronal cells. While a range of 70-150 kDa is commonly effective for both PDL and PLL, empirical optimization for specific neuronal cell types and applications is highly recommended. By creating a positively charged surface, this compound provides a robust substrate for neuronal adhesion, which is fundamental for subsequent survival, differentiation, and neurite outgrowth. The detailed protocols and workflows provided in this guide serve as a comprehensive resource for researchers aiming to establish reliable and reproducible neuronal culture systems.

References

- 1. wpiinc.com [wpiinc.com]

- 2. coleparmer.com [coleparmer.com]

- 3. researchgate.net [researchgate.net]

- 4. cellgs.com [cellgs.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. sahoury.com [sahoury.com]

- 7. Frontiers | A simple method for poly-D-lysine coating to enhance adhesion and maturation of primary cortical neuron cultures in vitro [frontiersin.org]

- 8. A simple method for poly-D-lysine coating to enhance adhesion and maturation of primary cortical neuron cultures in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. thomassci.com [thomassci.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. cdn.stemcell.com [cdn.stemcell.com]

- 12. researchgate.net [researchgate.net]

- 13. neuvitro.com [neuvitro.com]

- 14. neuvitro.com [neuvitro.com]

The Role of Polylysine in Enhancing Electrostatic Interactions: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Polylysine, a cationic polymer of the essential amino acid L-lysine, has emerged as a pivotal tool in biomedical research and drug development due to its profound ability to enhance electrostatic interactions. Its positively charged epsilon-amino groups at physiological pH enable strong binding to negatively charged molecules and surfaces, such as nucleic acids, proteins, and cell membranes. This guide provides a comprehensive overview of the fundamental principles, applications, and experimental considerations of this compound in mediating electrostatic interactions. We delve into its critical role in drug delivery, gene therapy, and biomaterial surface modification, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

Core Principles of this compound-Mediated Electrostatic Interactions

This compound's functionality is rooted in the electrostatic attraction between its protonated primary amines and various anionic species. This non-covalent interaction is a key driver for numerous biological and biotechnological applications.

-

Interaction with Nucleic Acids: The high density of positive charges on the this compound backbone allows for the efficient condensation of negatively charged DNA and RNA into compact nanoparticles. This process protects the nucleic acids from enzymatic degradation and facilitates their cellular uptake. The formation of these "polyplexes" is a cornerstone of non-viral gene delivery.[1]

-

Interaction with Cell Surfaces: The cell surface is rich in negatively charged molecules, such as heparan sulfate proteoglycans and sialic acids.[2][3] this compound can interact with these anionic sites, promoting adhesion and enhancing the cellular uptake of this compound-containing nanoparticles or coating the surface of culture vessels to improve cell attachment.[4][5][6][7]

-

Interaction with Proteins and Drugs: Many therapeutic proteins and small molecule drugs possess negative charges. This compound can be used to form complexes with these molecules, improving their stability, solubility, and cellular delivery.

Data Presentation: Quantitative Analysis of this compound Applications

The efficacy of this compound in various applications can be quantified. The following tables summarize key performance indicators.

Table 1: Drug Loading Content and Efficiency in this compound-Based Nanoparticles

| Drug | This compound Formulation | Drug Loading Content (DLC) (%) | Encapsulation Efficiency (EE) (%) | Reference |

| Methotrexate | This compound (PLL) Nanoparticles | 58.9 | Not Reported | [8] |

| Curcumin | PLL-DOCA-MPEG-cy5.5 Nanoparticles | Not Reported | ~95 | [9] |

| Doxorubicin | Doxorubicin-loaded lipid nanoparticles | Not Reported | Not Reported | [10][11] |

| Paclitaxel | Paclitaxel-loaded lipid nanoparticles | Not Reported | Not Reported | [10][11] |

Table 2: Gene Transfection Efficiency using this compound-Based Vectors

| Cell Line | This compound Vector | Transfection Efficiency (%) | Reporter Gene | Reference |

| Several Cultivated Cell Lines | Dendritic poly(L-lysine) (DPK) G5 & G6 | Efficient | Not Specified | [12] |

Table 3: Antimicrobial Activity of this compound

| Microorganism | This compound Type | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| Gram-positive and -negative bacteria | ε-poly-L-lysine | 1-8 | [13] |

| Pseudomonas aeruginosa | ε-poly-L-lysine | 8-64 | [14] |

| Klebsiella pneumoniae | ε-poly-L-lysine | 16-32 | [14] |

| Phytopathogenic bacteria | ε-poly-L-lysine | 80-600 | [15] |

| E. coli, S. aureus, C. albicans, T. rubrum | poly-L-lysine | 0.5 (for subsequent experiments) | [16] |

Experimental Protocols

Detailed methodologies are crucial for reproducible research. This section provides protocols for key experiments involving this compound.

Protocol for Coating Culture Surfaces with this compound

This protocol enhances cell adhesion to various substrates.[6][7]

Materials:

-

Poly-L-lysine hydrobromide (MW 70,000-150,000)

-

Sterile tissue culture grade water

-

Phosphate-buffered saline (PBS)

-

Culture vessels (e.g., petri dishes, multi-well plates, glass coverslips)

Procedure:

-

Prepare a 0.1 mg/mL stock solution of poly-L-lysine in sterile water.

-

Aseptically coat the culture surface with the poly-L-lysine solution, ensuring complete coverage (e.g., 1 mL for a 35 mm dish).

-

Incubate at room temperature for 5-15 minutes.

-

Aspirate the poly-L-lysine solution.

-

Wash the surface thoroughly three times with sterile water or PBS to remove any unbound this compound, which can be cytotoxic.

-

Allow the surface to dry completely in a sterile environment (e.g., a laminar flow hood) for at least 2 hours before seeding cells.

Protocol for Preparation of this compound-DNA Nanoparticles (Polyplexes)

This protocol describes the formation of polyplexes for gene delivery.

Materials:

-

Poly-L-lysine (various molecular weights can be tested)

-

Plasmid DNA

-

Nuclease-free water or a suitable buffer (e.g., HEPES-buffered saline)

Procedure:

-

Dilute the plasmid DNA to a final concentration of 10-50 µg/mL in the chosen buffer.

-

Prepare a stock solution of poly-L-lysine in the same buffer. The concentration will depend on the desired N/P ratio (the molar ratio of amine groups in this compound to phosphate groups in DNA).

-

To form the polyplexes, add the poly-L-lysine solution to the DNA solution dropwise while gently vortexing or pipetting. It is crucial to add the this compound to the DNA and not the other way around to ensure proper complex formation.

-

Incubate the mixture at room temperature for 15-30 minutes to allow for stable complex formation.

-

The resulting polyplexes are now ready for characterization (e.g., size and zeta potential measurement) or for use in cell transfection experiments.

Protocol for Measuring Drug Loading Efficiency

This protocol determines the amount of drug successfully encapsulated within this compound nanoparticles.[17][18][19]

Materials:

-

Drug-loaded this compound nanoparticles

-

A suitable solvent to dissolve the nanoparticles and release the drug

-

Spectrophotometer (UV-Vis or fluorescence, depending on the drug's properties)

-

Centrifuge or filtration system to separate nanoparticles from the supernatant

Procedure (Indirect Method):

-

After nanoparticle synthesis, separate the nanoparticles from the aqueous solution containing unencapsulated drug by centrifugation or filtration.

-

Carefully collect the supernatant.

-

Measure the concentration of the free drug in the supernatant using a pre-established standard curve for the drug via spectrophotometry.

-

Calculate the amount of unencapsulated drug.

-

The drug loading efficiency (EE) is calculated using the following formula: EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

-

The drug loading content (DLC) is calculated as: DLC (%) = [(Total amount of drug - Amount of free drug) / Total weight of nanoparticles] x 100

Visualization of Signaling Pathways and Workflows

Understanding the cellular mechanisms initiated by this compound is critical for its effective application. The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows.

Signaling Pathways

Experimental Workflows

Conclusion

This compound stands as a versatile and powerful tool for enhancing electrostatic interactions in a multitude of biomedical applications. Its ability to condense nucleic acids, promote cell adhesion, and form stable complexes with therapeutic agents has positioned it as a valuable component in the development of advanced drug delivery systems, gene therapies, and tissue engineering scaffolds. A thorough understanding of its physicochemical properties, coupled with optimized experimental protocols, is paramount for harnessing its full potential. This guide provides a foundational resource for researchers and professionals seeking to leverage the unique capabilities of this compound in their work. Further research into tailoring this compound's structure and molecular weight will undoubtedly unlock even more sophisticated and effective therapeutic strategies.

References

- 1. The role of electrostatic interactions in the membrane binding of melittin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Interaction of poly-l-lysine coating and heparan sulfate proteoglycan on magnetic nanoparticle uptake by tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interaction of poly-l-lysine coating and heparan sulfate proteoglycan on magnetic nanoparticle uptake by tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Adhesion of cells to surfaces coated with this compound. Applications to electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. tandfonline.com [tandfonline.com]

- 10. Doxorubicin and paclitaxel-loaded lipid-based nanoparticles overcome multidrug resistance by inhibiting P-glycoprotein and depleting ATP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [PDF] Doxorubicin and paclitaxel-loaded lipid-based nanoparticles overcome multidrug resistance by inhibiting P-glycoprotein and depleting ATP. | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Antimicrobial action of epsilon-poly-L-lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

The Cationic Advantage: A Technical Guide to Polylysine for Surface Coating in Research and Drug Development

For researchers, scientists, and drug development professionals, understanding the nuances of surface modification is critical for successful experimental outcomes. Polylysine, a cationic polymer, has long been a staple in the laboratory for promoting cell adhesion to various substrates. This in-depth technical guide explores the core principles of this compound's cationic properties and provides a practical framework for its application in surface coating, complete with quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

The Chemistry of Cationic Attraction: Understanding this compound

This compound is a polymer of the amino acid lysine. It exists in two main forms, α-polylysine and ε-polylysine, depending on which amino group of the lysine monomer is involved in the peptide bond. For surface coating applications in research, α-polylysine is more commonly used and is available as two stereoisomers: poly-L-lysine (PLL) and poly-D-lysine (PDL).[1] At physiological pH, the free amino group in the side chain of each lysine residue is protonated, conferring a strong positive charge to the polymer.[2] This polycationic nature is the primary driver of its utility as a surface coating agent.

The fundamental principle behind this compound's effectiveness lies in electrostatic interactions. Most cell membranes and tissue culture surfaces, such as glass and polystyrene, possess a net negative charge.[3] The positively charged this compound adsorbs onto these surfaces, creating a net positive surface charge that facilitates the attachment of negatively charged cells and proteins.[4][5] While poly-L-lysine can be degraded by cellular enzymes, poly-D-lysine is more resistant to enzymatic degradation, which can provide a more stable surface for longer-term cultures.[1]

Quantitative Insights into this compound-Coated Surfaces

The modification of a surface with this compound leads to measurable changes in its physicochemical properties. These changes are critical for understanding the subsequent biological interactions.

Table 1: Quantitative Effects of this compound Surface Coating

| Parameter | Substrate | This compound Type & Concentration | Measurement Technique | Observed Effect | Reference |

| Surface Charge (Zeta Potential) | Oleate-coated magnetic nanoparticles | Poly-L-lysine (0.5 PLL/Fe3O4 mass ratio) | Dynamic Light Scattering | Change from -43.0 ± 1.8 mV to +42.5 ± 0.5 mV | [6] |

| Silica | Poly-L-lysine | Streaming Potential | Zeta potential becomes positive, reaching a plateau at higher concentrations | [7] | |

| Bovine Serum Albumin (BSA) solution | Poly-L-lysine (<5% by mass) | Zeta Potential Measurement | Minimal change in zeta potential of BSA in solution | [8] | |

| Protein Adsorption | Niobium oxide | Poly(L-lysine)-g-poly(ethylene glycol) | Optical Waveguide Lightmode Spectroscopy (OWLS) | Serum adsorption reduced from 590 ng/cm² to <2 ng/cm² | [9] |

| Layer Thickness | Alkanethiol-modified gold | Poly-L-lysine (0.2 mg/mL) | Surface Plasmon Resonance (SPR) | Adsorbed poly-L-lysine monolayer thickness of 10.5 Å | [10] |

| Cell Adhesion & Proliferation | Glass coverslips | Poly-D-lysine (10-40 µg/mL) | Microscopy and Cell Counting | Enhanced neuronal adhesion and network formation | [11] |

| Tissue culture plastic | Poly-D-lysine or Polyethylenimine (PEI) | Cell Attachment Assay | Strong cell adhesion, even in the absence of serum | [12] |

Experimental Protocols for this compound Coating and Characterization

Reproducible and effective surface coating with this compound requires careful attention to procedural details. The following protocols provide a framework for coating various substrates and for quantifying the effects of the coating.

Standard Protocol for Poly-D-Lysine Coating of Glass Coverslips

This protocol is adapted for the coating of glass coverslips for neuronal cell culture.[11][13]

Materials:

-

Poly-D-lysine hydrobromide (MW 70,000-150,000)

-

Sterile, ultra-pure water

-

Sodium carbonate (for pH adjustment, optional)

-

Sterile 0.2 µm filter

-

Glass coverslips

-

Sterile petri dishes or multi-well plates

-

Laminar flow hood

Procedure:

-

Stock Solution Preparation: Prepare a 40 µg/mL stock solution of poly-D-lysine in sterile, ultra-pure water. For applications requiring higher pH, a borate buffer (pH 8.5) can be used to dissolve the poly-D-lysine, which can enhance adsorption.[11]

-

Working Solution Preparation: Dilute the stock solution to the desired working concentration (e.g., 10-20 µg/mL) with sterile, ultra-pure water.

-

Coating: Place clean, sterile glass coverslips in a petri dish or the wells of a multi-well plate. Add a sufficient volume of the poly-D-lysine working solution to completely cover the surface of the coverslips.

-

Incubation: Incubate at room temperature for 1 hour.

-

Rinsing: Carefully aspirate the poly-D-lysine solution. Rinse the coverslips three times with sterile, ultra-pure water to remove any unbound poly-D-lysine, as excess can be toxic to cells.[13]

-

Drying: Aspirate the final rinse and allow the coverslips to dry completely in a laminar flow hood for at least 2 hours before seeding cells.

Quantification of Surface Charge: Zeta Potential Measurement

Zeta potential is a measure of the magnitude of the electrostatic potential at the slipping plane and is a key indicator of the surface charge of a coated substrate.[14]

Instrumentation:

-

Zeta potential analyzer (e.g., using dynamic light scattering or electrophoretic light scattering)

Procedure (for particulate substrates):

-

Prepare a suspension of the uncoated particles in a suitable buffer (e.g., 10 mM NaCl).

-

Measure the zeta potential of the uncoated particles according to the instrument's instructions.

-

Coat the particles with this compound using an appropriate protocol.

-

After coating and rinsing, resuspend the coated particles in the same buffer.

-

Measure the zeta potential of the this compound-coated particles.

-

The change in zeta potential from negative to positive confirms the successful adsorption of the cationic this compound.[6]

Quantification of Protein Adsorption: Optical Waveguide Lightmode Spectroscopy (OWLS)

OWLS is a highly sensitive technique for the in-situ and real-time measurement of protein adsorption on surfaces.[9]

Instrumentation:

-

OWLS instrument

Procedure:

-

Mount a clean, uncoated waveguide sensor in the OWLS instrument and establish a stable baseline in a suitable buffer (e.g., HEPES).

-

Introduce the this compound solution into the flow cell to coat the sensor surface in situ.

-

Rinse with buffer to remove unbound this compound and establish a new baseline for the coated surface.

-

Introduce the protein solution (e.g., serum or a specific protein like fibrinogen) and monitor the change in the OWLS signal in real-time as the protein adsorbs to the surface.

-

The change in the signal can be used to calculate the adsorbed protein mass per unit area (e.g., in ng/cm²).[9]

Biological Consequences: Signaling Pathways Influenced by this compound Coatings

The interaction of cells with this compound-coated surfaces is not merely a passive attachment but can actively trigger intracellular signaling cascades.

Integrin-Independent Adhesion and its Impact on Focal Adhesion Signaling

While adhesion to extracellular matrix (ECM) proteins is typically mediated by integrin receptors, adhesion to this compound is primarily electrostatic and can be integrin-independent.[15] This has important implications for cell signaling. For instance, in C2C12 myoblasts, culture on poly-L-lysine, an integrin-independent substratum, failed to induce the expression of Cdo and MyoD, key myogenic regulatory factors. This was associated with a lack of activation of Focal Adhesion Kinase (FAK), a central molecule in integrin signaling.[15] This suggests that while this compound promotes cell attachment, it may not recapitulate the full spectrum of signaling events triggered by natural ECM.

Induction of Pyroptosis in THP-1 Monocytes

A notable finding is that poly-L-lysine-induced adhesion can trigger pyroptosis, a form of programmed cell death, in THP-1 monocytes.[16] This process is mediated by the activation of the NLRP3 inflammasome, leading to the cleavage of caspase-1 and gasdermin D (GSDMD). The N-terminal fragment of GSDMD then forms pores in the cell membrane, leading to cell lysis.[16][17] This highlights the importance of considering cell-type-specific responses to this compound coatings.

Workflow for Surface Coating and Analysis

The successful application of this compound for surface modification follows a logical workflow, from substrate preparation to the final biological assay.

Conclusion and Future Perspectives

This compound remains an invaluable tool for surface modification in biological research and drug development due to its simplicity, effectiveness, and cost-efficiency. Its cationic nature provides a robust mechanism for enhancing cell and protein adhesion to a variety of substrates. However, as this guide has detailed, the choice of this compound type, coating conditions, and the specific cell type being investigated can have profound effects on the experimental outcome. A thorough understanding of the underlying principles and a careful optimization of protocols are therefore essential.

Future advancements may focus on the development of more sophisticated this compound-based coatings, such as co-polymers that incorporate specific bioactive motifs to direct cell behavior more precisely. The continued exploration of the signaling pathways triggered by this compound-mediated adhesion will also provide deeper insights into the complex interplay between cells and their synthetic environments. For researchers and drug development professionals, a data-driven and methodologically sound approach to using this compound will continue to be a cornerstone of successful in vitro studies.

References

- 1. researchgate.net [researchgate.net]

- 2. Poly-Epsilon-Lysine Hydrogels with Dynamic Crosslinking Facilitates Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Poly-L-Lysine Cell Attachment Protocol [sigmaaldrich.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Poly-L-Lysine Cell Attachment Protocol [merckmillipore.com]

- 6. Development of Positively Charged Poly-L-Lysine Magnetic Nanoparticles as Potential MRI Contrast Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chem.uci.edu [chem.uci.edu]

- 11. A simple method for poly-D-lysine coating to enhance adhesion and maturation of primary cortical neuron cultures in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Direct addition of poly-lysine or poly-ethylenimine to the medium: A simple alternative to plate pre-coating - PMC [pmc.ncbi.nlm.nih.gov]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. repository.lsu.edu [repository.lsu.edu]

- 15. Promyogenic function of Integrin/FAK signaling is mediated by Cdo, Cdc42 and MyoD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Poly-l-lysine-caused cell adhesion induces pyroptosis in THP-1 monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quantification of α-polylysine: a comparison of four UV/Vis spectrophotometric methods - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Stability Showdown: Poly-L-lysine vs. Poly-D-lysine in Cell Culture

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of cell culture, establishing a robust and reliable cellular adhesion to culture surfaces is paramount for experimental success. For decades, poly-lysine, a synthetic polymer of the amino acid lysine, has been a go-to coating material to promote cell attachment, particularly for fastidious cell types like primary neurons. Poly-lysine enhances the electrostatic interaction between the negatively charged cell membrane and the culture substrate.[1] However, the choice between its two stereoisomers, poly-L-lysine (PLL) and poly-D-lysine (PDL), has significant implications for the stability and longevity of cell cultures. This technical guide provides a comprehensive comparison of the stability of PLL and PDL in culture, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological and experimental workflows.

Executive Summary

The core difference between poly-L-lysine and poly-D-lysine lies in their susceptibility to enzymatic degradation. Poly-L-lysine, being the naturally occurring enantiomer, is readily degraded by proteases secreted by many cell types in culture. In contrast, poly-D-lysine, a synthetic isomer, is resistant to this enzymatic breakdown, offering a more stable and durable coating for long-term experiments.[2][3] This fundamental difference impacts not only the physical integrity of the cell-substrate interface but also has downstream effects on cell health, viability, and experimental reproducibility. For long-term cultures, particularly of protease-secreting cells, poly-D-lysine is the superior choice for maintaining consistent cell adhesion and viability.

Comparative Stability and Degradation

The primary driver of instability for poly-L-lysine coatings in cell culture is enzymatic degradation. Many cell types, especially primary neurons and certain cancer cell lines, secrete proteases such as plasmin and trypsin-like enzymes that can cleave the peptide bonds of the L-lysine polymer.[4][5] This enzymatic activity leads to the gradual breakdown of the PLL coating, resulting in cell detachment and compromised culture health over time.

Poly-D-lysine's stability stems from the fact that cellular proteases are stereospecific and cannot recognize or cleave the peptide bonds of the D-amino acid polymer.[2] This resistance to degradation ensures a consistent and reliable positively charged surface for cell attachment throughout the duration of the experiment.

Table 1: Comparative Properties of Poly-L-lysine and Poly-D-lysine Coatings

| Property | Poly-L-lysine (PLL) | Poly-D-lysine (PDL) | References |

| Enzymatic Stability | Susceptible to degradation by cellular proteases (e.g., trypsin, plasmin). | Resistant to enzymatic degradation. | [2][3][4] |

| Coating Longevity | Less stable, suitable for short-term cultures (hours to a few days). | Highly stable, ideal for long-term cultures (weeks to months). | [2][6] |

| Cell Type Suitability | Suitable for cell types with low protease secretion or for short-term experiments. | Recommended for primary neurons, glial cells, and other protease-secreting cells in long-term culture. | [2] |

| Mechanism of Action | Promotes cell adhesion via electrostatic interactions. | Promotes cell adhesion via electrostatic interactions. | [1] |

| Potential Cytotoxicity | Can exhibit cytotoxicity, particularly with lower molecular weight formulations and if not thoroughly rinsed. Some studies suggest it may impair viability in certain primary neuron cultures. | Generally considered less cytotoxic due to its stability and lack of degradation byproducts. | [7] |

Quantitative Analysis of Coating Stability

While the qualitative difference in stability is well-established, quantitative data from direct comparative studies in a cell culture setting is limited in the literature. However, studies on the enzymatic degradation of PLL by specific proteases provide insight into its lability. For instance, trypsin has been shown to readily hydrolyze PLL.[4][5] In contrast, studies utilizing PDL for long-term neuronal cultures implicitly demonstrate its stability over weeks, maintaining healthy and adherent cell populations.[6][8]

A hypothetical experiment to quantify the stability of these coatings could involve measuring the amount of polymer remaining on the culture surface over time. This can be achieved using techniques like the Coomassie Brilliant Blue (CBB) assay, which binds to the poly-lysine and can be quantified spectrophotometrically.

Table 2: Hypothetical Quantitative Comparison of Coating Stability

| Time in Culture | % Poly-L-lysine Remaining (with Protease-Secreting Cells) | % Poly-D-lysine Remaining (with Protease-Secreting Cells) |

| Day 1 | 95% | 100% |

| Day 3 | 70% | 100% |

| Day 7 | 40% | 99% |

| Day 14 | 15% | 98% |

This table is illustrative and based on the established qualitative differences in stability. Actual values would depend on the cell type, cell density, and culture conditions.

Impact on Cell Viability and Cytotoxicity

The degradation of poly-L-lysine can have a direct impact on cell viability. The breakdown of the coating can lead to cell detachment, which for anchorage-dependent cells, can trigger apoptosis (anoikis). Furthermore, the byproducts of PLL degradation and the potential for unbound, lower molecular weight PLL fragments to be present in the culture medium can have cytotoxic effects.[7] Some studies have reported decreased viability and impaired attachment of primary neurons on PLL compared to other substrates.[9]

Poly-D-lysine, due to its stability, provides a more consistent and non-toxic environment for long-term cell culture. While high concentrations of any poly-lysine can be toxic if not properly rinsed, the inherent stability of PDL minimizes the risk of cytotoxicity arising from coating degradation.

Experimental Protocols

Protocol 1: Standard Coating Procedure for Poly-L-lysine or Poly-D-lysine

This protocol provides a general guideline for coating glass or plastic cultureware. Optimal concentrations and incubation times may vary depending on the cell type and application.

Materials:

-

Poly-L-lysine hydrobromide (MW 70,000-150,000) or Poly-D-lysine hydrobromide (MW 70,000-150,000)

-

Sterile, tissue culture grade water

-

Sterile phosphate-buffered saline (PBS)

-

Culture vessels (flasks, plates, or coverslips)

Procedure:

-

Prepare a stock solution of 1 mg/mL poly-lysine in sterile water.

-

Dilute the stock solution to a working concentration of 0.1 mg/mL in sterile water or PBS. For some applications, a lower concentration (e.g., 0.05 mg/mL) may be sufficient.

-

Aseptically add the poly-lysine solution to the culture vessels, ensuring the entire surface is covered. A typical volume is 1 mL per 25 cm².

-

Incubate at room temperature or 37°C for at least 1 hour. Some protocols suggest longer incubation times (e.g., overnight at 4°C).

-

Aspirate the poly-lysine solution.

-

Thoroughly rinse the coated surface two to three times with sterile water or PBS to remove any unbound polymer. This step is critical to minimize potential cytotoxicity.

-

Allow the surfaces to dry completely in a sterile environment (e.g., a laminar flow hood) for at least 2 hours before introducing cells and medium.

-

Coated vessels can be stored at 4°C for several weeks.

Protocol 2: Quantification of Poly-lysine Coating using Coomassie Brilliant Blue (CBB) Assay

This protocol allows for the quantification of the amount of poly-lysine adsorbed to a surface.

Materials:

-

Coomassie Brilliant Blue G-250

-

Methanol

-

Acetic acid

-

Potassium carbonate (K₂CO₃)

-

Spectrophotometer

Procedure:

-

Staining Solution: Prepare a solution of 0.5 mg/mL CBB in an acidic solution (e.g., 85:10:5 v/v water:methanol:acetic acid).

-

Coating: Coat the desired surfaces with poly-lysine as described in Protocol 1. Include uncoated surfaces as a negative control.

-

Staining: Incubate the coated and uncoated surfaces with the CBB staining solution for 5 minutes at room temperature.

-

Rinsing: Rinse the surfaces with the acidic solution (without CBB) to remove unbound dye.

-

Drying: Allow the surfaces to air dry.

-

Desorption: Immerse the stained surfaces in a desorption solution (e.g., 0.125 M K₂CO₃ in 50:50 v/v water:methanol) to elute the bound dye.

-

Quantification: Measure the absorbance of the desorption solution at 620 nm. The absorbance is proportional to the amount of bound CBB, and therefore, the amount of poly-lysine on the surface. A standard curve can be generated using known concentrations of poly-lysine.

Signaling Pathways and Cellular Responses

The primary signaling event mediated by both poly-L-lysine and poly-D-lysine is the promotion of cell adhesion through non-specific electrostatic interactions. This initial attachment is crucial for the activation of downstream signaling pathways that regulate cell survival, proliferation, and differentiation.

While both isomers facilitate this initial attachment, the stability of the substrate can influence long-term cellular behavior. A stable adhesive environment, as provided by PDL, is essential for the proper formation and maintenance of focal adhesions and the associated signaling complexes.

One study has suggested that poly-L-lysine can influence the insulin and cAMP signaling pathways in 3T3-L1 preadipocytes, promoting their differentiation into adipocytes.[10] It is plausible that the clustering of cell surface receptors induced by the polycationic surface could trigger these signaling events. However, a direct comparative study with poly-D-lysine in this context is lacking.

Below are diagrams illustrating the general cell adhesion mechanism and a hypothetical workflow for comparing the stability of the two polymers.

Conclusion

The choice between poly-L-lysine and poly-D-lysine for coating cell culture surfaces is a critical decision that can significantly impact the outcome of an experiment, particularly in long-term studies. While both polymers effectively promote cell adhesion through electrostatic interactions, the superior enzymatic stability of poly-D-lysine makes it the recommended choice for cultures of protease-secreting cells and for any experiment requiring a stable and consistent cell-substrate interface over extended periods. By understanding the fundamental differences in their stability and potential for cytotoxicity, researchers can select the appropriate coating to ensure the reliability and reproducibility of their cell culture-based assays.

References

- 1. neuvitro.com [neuvitro.com]

- 2. wpiinc.com [wpiinc.com]

- 3. biomat.it [biomat.it]

- 4. Degradability of poly(L-lysine) and poly(DL-aminoserinate) complexed with a polyanion under conditions modelling physico-chemical characteristics of body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The action of trypsin on polylysine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation and comparison of cytotoxicity, genotoxicity, and apoptotic effects of poly-l-lysine/plasmid DNA micro- and nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A simple method for poly-D-lysine coating to enhance adhesion and maturation of primary cortical neuron cultures in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. α-Poly-l-lysine functions as an adipogenic inducer in 3T3-L1 preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Poly-L-Lysine Coating Protocol for Enhanced Cell Adhesion on Glass Coverslips

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly-L-lysine (PLL) is a synthetic, positively charged polymer of the amino acid L-lysine. It is widely used in cell culture to coat surfaces, such as glass coverslips and plastic dishes, to enhance cell adhesion.[1][2][3] The polymer adsorbs to the negatively charged glass surface, creating a net positive charge that promotes the electrostatic interaction with the negatively charged ions of the cell membrane.[1][4] This improved adhesion is crucial for the successful culture of many cell types, particularly primary neurons, and for ensuring cells remain attached during subsequent experimental procedures like immunofluorescence and microscopy.[1][5] This protocol provides a detailed methodology for coating glass coverslips with poly-L-lysine.

Materials and Reagents

-

Glass coverslips (various sizes)

-

Poly-L-lysine solution (e.g., 0.1% w/v or 1 mg/mL)

-

Note: Poly-L-lysine is available in different molecular weight ranges (e.g., 30,000-70,000 Da, 70,000-150,000 Da, >300,000 Da).[3][4] Lower molecular weight PLL is less viscous and easier to handle, while higher molecular weight PLL offers more cell attachment sites.[3][4] The 70,000-150,000 Da range is a common compromise.[3][4] For cell lines that may digest PLL, Poly-D-lysine (PDL) is recommended as an alternative.[1][4]

-

-

Sterile tissue culture grade water

-

Sterile phosphate-buffered saline (PBS)

-

Sterile forceps

-

Sterile petri dishes or multi-well plates

-

Laminar flow hood

-

Optional: 0.15 M Sodium Borate buffer, pH 8.4

-

Optional: Hydrochloric acid (HCl) for acid washing

-

Optional: 70% Ethanol

Experimental Protocols

This section outlines the complete workflow, from coverslip preparation to storage. All procedures should be performed under sterile conditions in a laminar flow hood.[6]

Coverslip Cleaning and Sterilization (Optional but Recommended)

For optimal coating, coverslips should be thoroughly cleaned before use.[1][7] Acid washing can improve downstream processes.[8]

-

Acid Wash: Place coverslips in a rack and immerse them in 1M HCl for 2-4 hours.

-

Rinse: Rinse the coverslips extensively with sterile, distilled water (at least 10 times) to remove all traces of acid.[9]

-

Sterilization:

Poly-L-Lysine Solution Preparation

The working concentration of PLL can vary, but a common starting point is 0.1 mg/mL (or 100 µg/mL).[3][5][6][10]

-

From Powder: To prepare a 1 mg/mL stock solution, dissolve 5 mg of poly-L-lysine powder in 5 mL of sterile, tissue culture grade water.[2] For enhanced coating efficiency, dissolve the powder in a high pH buffer, such as 0.15 M sodium borate buffer (pH 8.4).[5][9]

-

Dilution: Dilute the stock solution to the desired working concentration (e.g., 0.1 mg/mL) using sterile water or PBS.[5][6]

-

Sterilization: If prepared from a non-sterile powder, the final solution must be sterilized by filtration through a 0.22 µm syringe filter.[5][6][11]

Coating Procedure

-

Place sterile coverslips into sterile petri dishes or the wells of a multi-well plate using sterile forceps.[9]

-

Add a sufficient volume of the PLL working solution to completely submerge each coverslip. A typical volume is 1 mL per 25 cm² of surface area.[1][2][6]

-

Incubate the coverslips in the PLL solution. Incubation times can vary depending on the desired coating efficiency:

-

After incubation, carefully aspirate the PLL solution.

-

Wash the coverslips thoroughly to remove any unbound PLL, which can be toxic to cells.[9][12] Rinse 2-3 times with sterile tissue culture grade water or PBS.[6][9]

-

Allow the coverslips to dry completely in the laminar flow hood for at least 2 hours before plating cells.[2][6]

Storage of Coated Coverslips

Properly dried and coated coverslips can be stored for future use.

-

Short-term: Store in a sterile, covered container at room temperature for up to one week.[6]

-

Long-term: For longer storage, keep the sterile container at 4°C for up to 3 months or at -20°C for up to 6 months.[1][5][13]

Quantitative Data Summary

The effectiveness of poly-L-lysine coating is demonstrated by its ability to promote cell attachment and survival. The optimal conditions can be cell-type dependent.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| PLL Molecular Weight (Da) | 30,000 - 70,000 | 70,000 - 150,000 | >150,000 |

| Working Concentration | 0.01% (0.1 mg/mL)[14] | 0.1 mg/mL[6] | 1 mg/mL[1] |

| Incubation Time | 5 minutes[2] | 1 hour[5][6] | Overnight[6][9] |

| Solvent | Sterile Water[2] | PBS[6] | Borate Buffer (pH 8.5)[9] |

| Typical Cell Types | Neurons, HEK293, PC12[5][7] | Primary Neurons[8] | General Cell Culture[6] |

| Storage Duration | Up to 1 week (RT)[6] | Up to 3 months (4°C)[1] | Up to 6 months (4°C)[13] |

Experimental Workflow Visualization

The following diagram illustrates the key steps in the poly-L-lysine coating protocol.

Caption: Workflow for coating glass coverslips with poly-L-lysine.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Cells are not attaching well. | Insufficient coating. | Increase PLL concentration or incubation time. Ensure coverslips were clean before coating. Use a higher molecular weight PLL.[4] |

| PLL solution did not cover the entire surface. | Ensure the coverslip is fully submerged and rock gently to ensure even coating.[2][6] | |

| Cells are dying after plating. | Residual PLL is toxic to cells. | Ensure thorough rinsing (at least 3 times) with sterile water or PBS after incubation.[12] |

| Coating appears to detach from the glass. | Poor initial adhesion of PLL to the glass. | Pre-clean coverslips with an acid wash.[8] Ensure coverslips are completely dry after the final wash step before use.[8] Using a borate buffer (pH 8.5) can enhance PLL adsorption.[9] |

| Coverslips stick to the bottom of the culture dish. | PLL solution got underneath the coverslip. | Be careful to apply the solution only on top of the coverslip.[5] Consider coating coverslips in a larger dish before transferring them to the multi-well plate.[15] |

References

- 1. agarscientific.com [agarscientific.com]

- 2. 多聚-L-赖氨酸细胞附着实验方案 [sigmaaldrich.com]

- 3. blossombio.com [blossombio.com]

- 4. 101.200.202.226 [101.200.202.226]

- 5. Coating Coverslips with Poly-L-Ornithine or Poly-L-Lysine - Microscopy and Imaging Core | NICHD - Eunice Kennedy Shriver National Institute of Child Health and Human Development [nichd.nih.gov]

- 6. cellsystems.eu [cellsystems.eu]

- 7. agarscientific.com [agarscientific.com]

- 8. researchgate.net [researchgate.net]

- 9. neuvitro.com [neuvitro.com]

- 10. Coating coverslips for cell culture [protocols.io]

- 11. researchgate.net [researchgate.net]

- 12. Extracellular Matrices (ECM) Support—Troubleshooting | Thermo Fisher Scientific - UK [thermofisher.com]

- 13. everestbiotech.com [everestbiotech.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols for Poly-D-Lysine Coating of Cell Culture Plates

Introduction

Poly-D-lysine (PDL) is a synthetic, positively charged polymer of the D-isomer of lysine, an essential amino acid. In cell culture, PDL is widely used as a coating agent for plastic and glass surfaces. The cationic nature of PDL facilitates the attachment and adhesion of various cell types, particularly neurons and other fastidious cells, by interacting with the negatively charged cell membrane.[1][2] This enhanced adhesion can improve cell viability, proliferation, and differentiation, especially in serum-free or reduced-serum conditions.[3] Unlike its counterpart, poly-L-lysine, PDL is resistant to enzymatic degradation by cellular proteases, making it a more stable substrate for long-term cultures.[4][5]

The effectiveness of PDL coating depends on several factors, including its molecular weight, the concentration of the coating solution, and the specific cell type being cultured.[1][6] This document provides a comprehensive guide to preparing and using PDL solutions for coating cell culture plates.

Key Parameters and Recommendations

The selection of appropriate reagents and adherence to optimized protocols are crucial for successful cell culture on PDL-coated surfaces. The following tables summarize key quantitative data for the preparation and use of poly-d-lysine solutions.

Table 1: Poly-D-Lysine Molecular Weight Selection

| Molecular Weight (Da) | Characteristics | Typical Use Case |

| 30,000 - 70,000 | Less viscous, easier to handle.[6] | General cell culture applications. |

| 70,000 - 150,000 | A good compromise between ease of use and the number of cell attachment sites.[3][5][6][7] | Recommended for a wide variety of cell types, including neuronal cultures.[1] |

| >300,000 | More viscous, provides more binding sites per molecule.[3][8] | Specialized applications requiring very strong cell adhesion. |

Table 2: Solution Preparation and Storage

| Solution Type | Concentration | Solvent | Storage Temperature | Shelf Life |

| Stock Solution (from powder) | 1 mg/mL | Sterile, tissue culture grade water.[9] | -20°C | Up to 18 months.[10] |

| Stock Solution (from powder) | 1 mg/mL | Sterile, tissue culture grade water.[9] | 2-8°C | Up to 2 years (sterile filtered).[2] |

| Purchased Ready-to-Use | 0.1 mg/mL (0.01%) | Typically supplied in sterile water or PBS.[3][11] | 2-8°C | 3-12 months, check manufacturer's instructions.[1][11] |

| Working Solution | 50 - 100 µg/mL | Sterile DPBS (without Ca2+/Mg2+), sterile water, or 0.1M borate buffer (pH 8.5).[1][8][12] | Use immediately | N/A |

Table 3: Recommended Coating Volumes for Various Culture Vessels

| Culture Vessel | Surface Area (cm²) | Recommended Working Solution Volume |

| 96-well plate | 0.32 | 50 - 100 µL/well[1] |

| 24-well plate | 1.9 | 250 - 500 µL/well |

| 12-well plate | 3.8 | 0.5 - 1.0 mL/well |

| 6-well plate | 9.6 | 1.0 - 2.0 mL/well |

| 35 mm dish | 9.6 | 1.0 - 2.0 mL |

| 60 mm dish | 21 | 2.0 - 4.0 mL |

| 100 mm dish | 55 | 5.0 - 10.0 mL |

| T-25 flask | 25 | 2.0 - 5.0 mL |

| T-75 flask | 75 | 5.0 - 15.0 mL |

Experimental Protocols

The following protocols provide detailed methodologies for preparing PDL solutions and coating cell culture surfaces. All procedures should be performed under sterile conditions in a laminar flow hood.

Protocol 1: Preparation of a 1 mg/mL PDL Stock Solution from Powder

-

Aseptic Technique : Perform all steps in a sterile biological safety cabinet.

-

Weighing : Carefully weigh the desired amount of poly-d-lysine hydrobromide powder.

-

Dissolution : Reconstitute the PDL powder in sterile, tissue culture grade water to a final concentration of 1 mg/mL. For example, dissolve 100 mg of PDL in 100 mL of sterile water.[9]

-

Mixing : Gently swirl the solution until the powder is completely dissolved. Avoid vigorous vortexing to prevent shearing the polymer.

-

Sterilization : Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.

-

Aliquoting and Storage : Aliquot the sterile stock solution into smaller, single-use volumes in sterile polypropylene tubes. Store the aliquots at -20°C for long-term storage (up to 18 months) or at 2-8°C for shorter periods (a few days to two months).[6][10]

Protocol 2: Coating Cell Culture Plates with PDL

-

Preparation of Working Solution : Thaw a frozen aliquot of the 1 mg/mL PDL stock solution. Dilute the stock solution to the desired working concentration (typically 50-100 µg/mL) using sterile DPBS (without calcium and magnesium) or sterile tissue culture grade water.[1][12] For example, to prepare 10 mL of a 50 µg/mL working solution, add 500 µL of the 1 mg/mL stock solution to 9.5 mL of sterile DPBS.

-

Coating the Surface : Add the appropriate volume of the PDL working solution to the culture vessel, ensuring the entire growth surface is covered. Refer to Table 3 for recommended volumes.

-

Incubation : Incubate the culture vessel at room temperature for 1 hour.[1] Some protocols suggest longer incubation times, from 3 hours to overnight, which may be beneficial for certain applications.[8][12]

-

Aspiration : Carefully aspirate the PDL solution from the culture vessel.

-

Rinsing : Rinse the coated surface thoroughly to remove any excess PDL, which can be toxic to cells.[1] Wash the surface 2-3 times with a generous volume of sterile, tissue culture grade water or sterile PBS. For a 96-well plate, use at least 100 µL of water per well for each rinse.[1]

-

Drying : After the final rinse, aspirate all liquid and leave the coated culture vessel uncovered in the laminar flow hood to air-dry completely. This typically takes at least 2 hours.[1][3]

-

Usage and Storage of Coated Plates : The dried, coated plates can be used immediately for cell seeding. Alternatively, they can be stored at 4°C for up to two weeks.[1] For storage, ensure the plates are tightly sealed with Parafilm™ to maintain sterility.[1]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the preparation and application of poly-d-lysine for coating cell culture plates.

Caption: Workflow for preparing and applying poly-d-lysine solution.

Signaling Pathway of Cell Adhesion

Poly-D-lysine facilitates cell adhesion through a non-specific electrostatic interaction. The positively charged ε-amino groups of the lysine residues on the polymer interact with negatively charged components on the cell surface, such as sialic acid residues of glycoproteins and proteoglycans. This interaction promotes the initial attachment of cells to the culture surface, which is a prerequisite for subsequent cell spreading, proliferation, and differentiation.

Caption: Mechanism of PDL-mediated cell adhesion.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. advancedbiomatrix.com [advancedbiomatrix.com]

- 4. poly-D-Lysine for cell culture|Biophoretics [biophoretics.com]

- 5. Advanced BioMatrix - Poly-D-Lysine, Solution, 0.1 mg/ml #5049 [advancedbiomatrix.com]

- 6. mpbio.com [mpbio.com]

- 7. cellsystems.eu [cellsystems.eu]

- 8. thomassci.com [thomassci.com]

- 9. poly-lysine coating of Glass bottom dishes and glass bottom plates [cellvis.com]

- 10. Poly-ᴅ-Lysine Hydrobromide synthetic, liquid, 1 mg/mL, suitable for cell culture | Sigma-Aldrich [sigmaaldrich.com]